molecular formula C18H17N3O6 B12895975 2-(2-(5-Nitro-2-furyl)vinyl)-4-aminoquinoline lactate CAS No. 908-36-1

2-(2-(5-Nitro-2-furyl)vinyl)-4-aminoquinoline lactate

Katalognummer: B12895975
CAS-Nummer: 908-36-1
Molekulargewicht: 371.3 g/mol
InChI-Schlüssel: TVASTSPYSPSBAP-IPZCTEOASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(5-Nitro-2-furyl)vinyl)-4-aminoquinoline lactate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a quinoline ring system substituted with a nitrofuran moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-Nitro-2-furyl)vinyl)-4-aminoquinoline lactate typically involves the catalytic condensation of 5-nitrofurfural with 2- and 4-methylquinolines . The reaction is carried out under specific conditions to ensure the formation of the desired product. For instance, 2-methylquinoline (quinaldine) and its substituted derivatives react with 5-nitrofurfural when the starting reagents are fused directly .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale catalytic condensation reactions, similar to those used in laboratory synthesis. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(5-Nitro-2-furyl)vinyl)-4-aminoquinoline lactate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Products include nitroquinoline derivatives.

    Reduction: Products include aminoquinoline derivatives.

    Substitution: Products vary depending on the nucleophile used, leading to substituted quinoline derivatives.

Wirkmechanismus

The mechanism of action of 2-(2-(5-Nitro-2-furyl)vinyl)-4-aminoquinoline lactate involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to cell death . The compound’s effects are mediated through pathways involving oxidative stress and DNA damage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-(5-Nitro-2-furyl)vinyl)-4-aminoquinoline lactate is unique due to its combination of a nitrofuran moiety and a quinoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds .

Eigenschaften

908-36-1

Molekularformel

C18H17N3O6

Molekulargewicht

371.3 g/mol

IUPAC-Name

2-hydroxypropanoic acid;2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinolin-4-amine

InChI

InChI=1S/C15H11N3O3.C3H6O3/c16-13-9-10(17-14-4-2-1-3-12(13)14)5-6-11-7-8-15(21-11)18(19)20;1-2(4)3(5)6/h1-9H,(H2,16,17);2,4H,1H3,(H,5,6)/b6-5+;

InChI-Schlüssel

TVASTSPYSPSBAP-IPZCTEOASA-N

Isomerische SMILES

CC(C(=O)O)O.C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C3=CC=C(O3)[N+](=O)[O-])N

Kanonische SMILES

CC(C(=O)O)O.C1=CC=C2C(=C1)C(=CC(=N2)C=CC3=CC=C(O3)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.